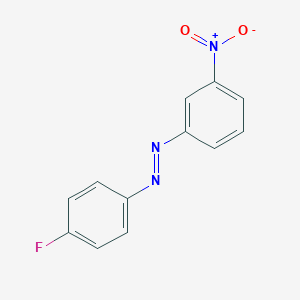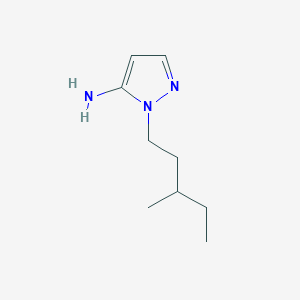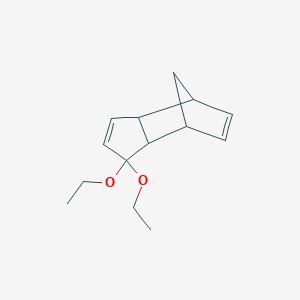![molecular formula C12H9ClN2O B14383976 2-[(Pyridin-4-yl)amino]benzoyl chloride CAS No. 89989-83-3](/img/structure/B14383976.png)
2-[(Pyridin-4-yl)amino]benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Pyridin-4-yl)amino]benzoyl chloride is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring The structure of this compound consists of a benzoyl chloride moiety attached to a pyridin-4-ylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-yl)amino]benzoyl chloride typically involves the reaction of 2-aminobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity of the final product, and purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Pyridin-4-yl)amino]benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, with reaction conditions typically involving a base such as triethylamine and a solvent like dichloromethane.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include substituted amides, esters, or thioesters.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
2-[(Pyridin-4-yl)amino]benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(Pyridin-4-yl)amino]benzoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 4-({[4-(3-methylbenzoyl)pyridin-2-yl]amino}methyl)benzamide
Uniqueness
2-[(Pyridin-4-yl)amino]benzoyl chloride is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the pyridin-4-ylamino group and the benzoyl chloride moiety allows for versatile chemical transformations and applications in various fields. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89989-83-3 |
|---|---|
Fórmula molecular |
C12H9ClN2O |
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
2-(pyridin-4-ylamino)benzoyl chloride |
InChI |
InChI=1S/C12H9ClN2O/c13-12(16)10-3-1-2-4-11(10)15-9-5-7-14-8-6-9/h1-8H,(H,14,15) |
Clave InChI |
KMDXCTLLUAYFQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)Cl)NC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)
![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)



![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
